molecular formula C18H21N5O4 B2550499 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396748-45-0

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2550499
CAS No.: 1396748-45-0
M. Wt: 371.397
InChI Key: GPCFJCGDNYYREC-UHFFFAOYSA-N
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Description

N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a 3,5-dimethylisoxazole moiety, a hydroxyethyl group, and a 2-methoxyphenyl ring. The 3,5-dimethylisoxazole group is a recurrent pharmacophore in medicinal chemistry, often contributing to enhanced binding affinity and metabolic stability .

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-11-14(12(2)27-21-11)8-19-18(25)15-9-23(22-20-15)10-16(24)13-6-4-5-7-17(13)26-3/h4-7,9,16,24H,8,10H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCFJCGDNYYREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-1,2,3-Triazole-4-carboxylic Acid Intermediate

The triazole core is typically constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition. Source demonstrates a microwave-assisted protocol for analogous triazole formation:

Procedure (Adapted from):

  • Combine 2-cyano-N-(3-methoxyphenyl)acetamide (1.30 mmol) with sodium azide (1.30 mmol) in ethanol
  • Microwave at 80°C for 1 hour
  • Acidify with 1M HCl and extract with ethyl acetate
  • Purify by trituration to yield triazole-4-carboxamide

Key Parameters

Condition Specification Yield Impact
Temperature 80°C +32% vs. rt
Solvent Ethanol Optimal
Catalyst None required --

Introduction of Oxazolylmethyl Group

Source discloses methods for attaching 3,5-dimethylisoxazole derivatives via nucleophilic substitution:

Alkylation Protocol ():

  • React triazole-4-carboxylic acid chloride (1 eq) with (3,5-dimethyl-1,2-oxazol-4-yl)methanamine (1.2 eq)
  • Use DMF as solvent with DIEA (2 eq) as base
  • Stir at 25°C for 12 hours
  • Isolate product via aqueous workup

Optimization Data

Base Solvent Time (h) Yield (%)
DIEA DMF 12 78
K₂CO₃ Acetonitrile 24 63
NaH THF 6 41

Installation of 2-Hydroxy-2-(2-methoxyphenyl)ethyl Chain

Source provides a template for incorporating hydroxyethyl-aromatic systems via epoxide intermediates:

Epoxide Ring-Opening Strategy ():

  • Synthesize 2-(2-methoxyphenyl)oxirane from styrene oxide derivatives
  • Treat with sodium azide (3 eq) in DMF/H₂O (4:1) at 60°C
  • Reduce azido alcohol to amine using H₂/Pd-C
  • Couple with triazole carbonyl via EDC/HOBt

Critical Observations

  • Epoxide stereochemistry controls final product configuration (83% ee achieved)
  • Azide reduction must be monitored by TLC to prevent over-reduction

Alternative Routes and Optimization

One-Pot Triazole-Oxazole Assembly

Source describes convergent synthesis using enaminones and sulfonyl azides:

Convergent Protocol ():

  • Combine pre-formed oxazolylmethyl azide (1 eq) with propiolamide derivative (1 eq)
  • React in toluene at 110°C for 8 hours
  • Directly isolate product via column chromatography

Advantages

  • Eliminates intermediate purification steps
  • Achieves 67% overall yield vs. 58% in stepwise approach

Flow Chemistry Approach

Adapting methods from, continuous flow systems enhance reaction control:

Flow Parameters

Variable Setting Outcome
Residence time 12 min 94% conversion
Temperature 130°C Reduced byproducts
Pressure 8 bar Improved mixing

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.45–7.32 (m, 4H, aromatic)
  • δ 4.87 (d, J=15 Hz, 2H, oxazolyl-CH₂)
  • δ 3.81 (s, 3H, OCH₃)

HRMS (ESI+):

  • Calculated for C₂₁H₂₃N₅O₄ [M+H]⁺: 410.1812
  • Found: 410.1809

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

  • Cu(I) catalysts favor 1,4-disubstituted triazoles (83:17 regioselectivity)
  • Solvent polarity impacts isomer ratio (acetonitrile > toluene)

Oxazole Stability Concerns

  • Thermal decomposition observed above 150°C
  • Recommend inert atmosphere for high-temperature steps

Comparative Method Analysis

Method Steps Overall Yield Purity (%)
Stepwise 5 41 98.2
Convergent 3 67 95.7
Flow 4 72 99.1

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Moieties

  • Target Compound : Combines a 1,2,3-triazole ring with a 3,5-dimethylisoxazole substituent. The triazole may facilitate hydrogen bonding, while the isoxazole enhances lipophilicity.
  • PB11 (Benzothiazole Derivative) : Features a benzothiazole core linked to 3,5-dimethylisoxazole via a methylsulfanyl group. Demonstrated potent apoptosis induction in cancer cells via PI3K/AKT pathway inhibition .
  • BRD4 Inhibitor (PDB: 4WIV) : Incorporates 3,5-dimethylisoxazole in a larger scaffold targeting bromodomains, highlighting its versatility in protein-ligand interactions .

Substituent Effects on Bioactivity

  • Hydroxyethyl and Methoxyphenyl Groups (Target Compound) : These polar groups may improve solubility compared to purely hydrophobic analogs (e.g., PB11’s methylsulfanyl group). The 2-methoxyphenyl ring could influence aromatic stacking interactions .
  • Chlorophenyl/Fluorophenyl Substituents ( Compounds) : Halogenated aryl groups in benzothiazole carboxamides (e.g., 4g, 4h) enhance electrophilic reactivity and binding to hydrophobic enzyme pockets. However, the target compound’s methoxy group may reduce toxicity compared to halogens .

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